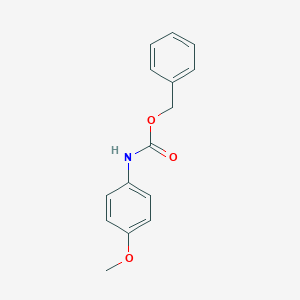
Benzyl (4-methoxyphenyl)carbamate
概要
説明
Benzyl (4-methoxyphenyl)carbamate, also known as benocyclidine, is a synthetic dissociative anaesthetic. It can be viewed as the ester of carbamic acid and benzyl alcohol . The molecular formula is C15H15NO3 .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting benzyl chloroformate with ammonia . A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .Molecular Structure Analysis
The molecular weight of this compound is 257.289 . The structure of this compound can be found in various chemical databases .Chemical Reactions Analysis
This compound can undergo deprotection of N-benzyloxycarbonyl and O-benzyloxycarbonyl groups by nickel boride generated in situ from NaBH4 and NiCl2·6H2O in methanol at room temperature . This protocol is chemoselective as groups like chloro, bromo, amide, ester, pyridine, and tert-butyloxycarbonyl moiety are unaffected under these conditions .Physical and Chemical Properties Analysis
This compound is a white solid that is soluble in organic solvents and moderately soluble in water . The melting point is 86-89 °C . The density is 1.2023 (rough estimate) .科学的研究の応用
Prodrug Development for Pneumocystis Carinii
A significant application of benzyl (4-methoxyphenyl)carbamate is in the development of prodrugs for the treatment of Pneumocystis carinii pneumonia (PCP). Rahmathullah et al. (1999) synthesized carbamate analogues of 2,5-bis(4-amidinophenyl)furan, including the 4-methoxyphenyl carbamate. This analogue demonstrated excellent anti-PCP activity through both intravenous and oral administration in an immunosuppressed rat model. The study indicates that these carbamates can be more effective than the parent drug, especially when administered orally (Rahmathullah et al., 1999).
Physico-Chemical Properties in Beta-Adrenolytics
Stankovicová et al. (2014) investigated the physico-chemical properties of 4-methoxyphenyl carbamate derivatives with potential beta-adrenolytic activity. The study focused on understanding the relationship between the structural properties and biological activity of these compounds. The parameters studied include lipophilicity, surface activity, and adsorbability, crucial for determining the drug's efficacy and mode of action (Stankovicová et al., 2014).
Antimitotic Agent Studies
Temple and Rener (1992) studied the chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-methoxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate as antimitotic agents. Their research demonstrated that both the S- and R-isomers of the compound are biologically active, with the S-isomer showing greater potency. This study contributes to the understanding of the role of chirality in the efficacy of antimitotic agents (Temple & Rener, 1992).
Cholinesterase Inhibitor Research
Kos et al. (2021) designed and synthesized a library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, including benzyl(4-methoxyphenyl)carbamate, to investigate their potential as acetyl- and butyrylcholinesterase inhibitors. The study highlights the importance of these compounds in neurodegenerative disease research, offering insights into the design of new therapeutic agents (Kos et al., 2021).
作用機序
Target of Action
Benzyl (4-methoxyphenyl)carbamate is primarily used as a protecting group in organic synthesis . Its primary targets are functional groups in organic molecules, particularly amines and phenols . These functional groups are often the most reactive sites in a molecule, and using a protecting group like this compound can prevent unwanted side reactions .
Mode of Action
The compound acts by reducing the nucleophilic character of the heteroatom in the functional group . This is achieved through the formation of a carbamate group, which is stable in both mild acidic and basic conditions . The carbamate group can be introduced by the reaction of benzyl chloroformate in the presence of a mild base at room temperature .
Biochemical Pathways
The use of this compound affects the synthetic pathways of organic compounds . By protecting reactive functional groups, it allows for the selective reaction of other parts of the molecule. This is particularly important in the synthesis of complex molecules such as pharmaceuticals, peptides, nucleotides, and carbohydrates .
Result of Action
The primary result of the action of this compound is the protection of reactive functional groups , allowing for selective reactions elsewhere in the molecule . Once its role is fulfilled, the protecting group can be removed, often through the use of a catalyst or specific reaction conditions . For instance, the carbamate group can be removed using palladium-catalysed hydrogenolysis .
Action Environment
The action of this compound is influenced by various environmental factors. Its stability in both mild acidic and basic conditions allows it to be used in a variety of reaction environments . Furthermore, the conditions for deprotection can be adjusted based on the specific requirements of the synthesis . For example, the use of nickel boride generated in situ from nickel chloride and sodium borohydride in methanol at ambient temperature has been developed for the deprotection of N-benzyloxycarbonyl and O-benzyloxycarbonyl groups .
Safety and Hazards
生化学分析
Biochemical Properties
Benzyl (4-methoxyphenyl)carbamate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through hydrolysis of its ester or amide bond
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Specific information on threshold effects, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
benzyl N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-9-7-13(8-10-14)16-15(17)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFWYDWMSROEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-1-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-ium](/img/structure/B386206.png)
![1-[4-(2-Chloroethoxy)phenyl]adamantane](/img/structure/B386211.png)
![N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B386213.png)
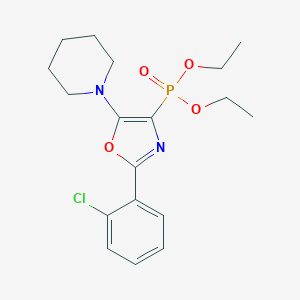
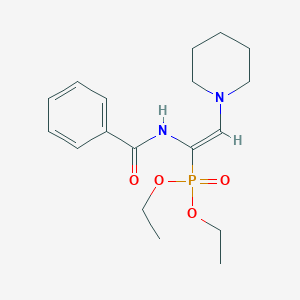
![N-[1-(diphenylphosphoryl)-2-(1-piperidinyl)vinyl]benzamide](/img/structure/B386218.png)
![N-[[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]carbamothioyl]benzamide](/img/structure/B386220.png)

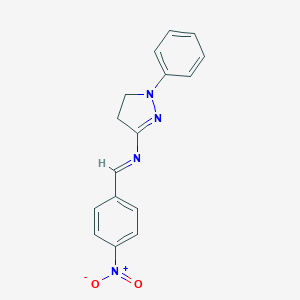
![N-(4-methoxybenzylidene)-N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}amine](/img/structure/B386224.png)
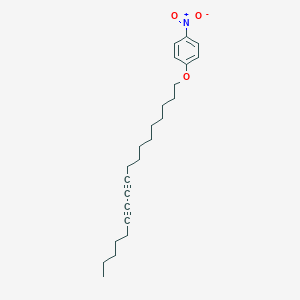
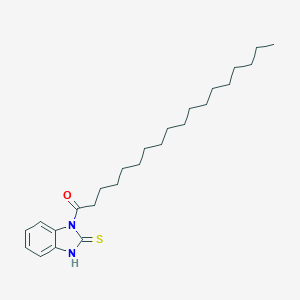
![N,N-bis(2-hydroxyethyl)-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}imidoformamide](/img/structure/B386228.png)
![N-[3-Allyl-4-(4-bromophenyl)thiazole-2(3H)-ylidene]-4-methylaniline](/img/structure/B386229.png)
